2-Bromo-1-(4-bromopyridin-3-YL)ethanone
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Overview
Description
2-Bromo-1-(4-bromopyridin-3-yl)ethan-1-one is an organic compound with the molecular formula C7H5Br2NO It is a brominated derivative of pyridine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(4-bromopyridin-3-yl)ethan-1-one typically involves the bromination of 1-(4-pyridinyl)ethanone. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions to ensure selective bromination at the desired positions.
Industrial Production Methods: On an industrial scale, the production of 2-Bromo-1-(4-bromopyridin-3-yl)ethan-1-one may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters are crucial to achieving high purity and consistent quality of the final product.
Types of Reactions:
Substitution Reactions: 2-Bromo-1-(4-bromopyridin-3-yl)ethan-1-one can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids under appropriate conditions.
Reduction Reactions: Reduction of the compound can lead to the formation of corresponding alcohols or amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Substitution: Formation of substituted pyridines.
Oxidation: Formation of pyridine carboxylic acids.
Reduction: Formation of pyridine alcohols or amines.
Scientific Research Applications
2-Bromo-1-(4-bromopyridin-3-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of agrochemicals and materials science for the development of novel polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(4-bromopyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying cellular processes and developing therapeutic agents.
Comparison with Similar Compounds
- 2-Bromo-1-(3-bromopyridin-4-yl)ethan-1-one
- 2-Bromo-1-(pyridin-3-yl)ethan-1-one
- 5-Acetyl-2-bromopyridine
Comparison: 2-Bromo-1-(4-bromopyridin-3-yl)ethan-1-one is unique due to its specific bromination pattern, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities towards molecular targets, making it valuable for targeted research applications.
Properties
Molecular Formula |
C7H5Br2NO |
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Molecular Weight |
278.93 g/mol |
IUPAC Name |
2-bromo-1-(4-bromopyridin-3-yl)ethanone |
InChI |
InChI=1S/C7H5Br2NO/c8-3-7(11)5-4-10-2-1-6(5)9/h1-2,4H,3H2 |
InChI Key |
WNUWJXKOKHMBNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1Br)C(=O)CBr |
Origin of Product |
United States |
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